Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate involves several steps. Researchers have explored various synthetic routes, including cyclization reactions , spiroannulation , and functional group transformations . Notably, the Norrish–Yang photocyclization of suitable precursors has been employed to access this spiro compound .
Molecular Structure Analysis
The molecular formula of This compound is C₁₃H₂₁NO₃ , with a molecular weight of 239.31 g/mol . The spirocyclic ring system imparts rigidity to the molecule, affecting its physical and chemical properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including hydrolysis , esterification , and oxidation . Researchers have investigated its reactivity toward nucleophiles and electrophiles. Understanding its reactivity profile is crucial for designing synthetic pathways and functionalizing the spiro ring .
properties
IUPAC Name |
ethyl (2R)-3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-14-10(13)8-9(12)11(15-8)6-4-3-5-7-11/h8H,2-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQPGHRIILGKE-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(O1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)C2(O1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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